molecular formula C11H21NO B1385955 Cyclohexyl-(tetrahydro-pyran-4-YL)-amine CAS No. 859521-69-0

Cyclohexyl-(tetrahydro-pyran-4-YL)-amine

Cat. No.: B1385955
CAS No.: 859521-69-0
M. Wt: 183.29 g/mol
InChI Key: WGSUEWAHEXYQGS-UHFFFAOYSA-N
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Description

Cyclohexyl-(tetrahydro-pyran-4-YL)-amine is an organic compound that features a cyclohexyl group attached to a tetrahydropyran ring, which is further connected to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl-(tetrahydro-pyran-4-YL)-amine typically involves the reaction of cyclohexylamine with tetrahydropyran derivatives. One common method includes the use of tetrahydro-2H-pyran-4-ylmethanol as a starting material. This compound can be synthesized from ethyl tetrahydropyran-4-carboxylate through reduction using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reduction methods, but with optimized conditions for higher yield and purity. The process may include steps such as distillation and recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl-(tetrahydro-pyran-4-YL)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl-(tetrahydro-pyran-4-YL)-ketone, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

Cyclohexyl-(tetrahydro-pyran-4-YL)-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexyl-(tetrahydro-pyran-4-YL)-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function. The cyclohexyl and tetrahydropyran rings provide structural stability and can modulate the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-2H-pyran-4-ylmethanol: A precursor in the synthesis of Cyclohexyl-(tetrahydro-pyran-4-YL)-amine.

    Cyclohexylamine: Shares the cyclohexyl group but lacks the tetrahydropyran ring.

    Tetrahydropyran derivatives: Compounds with similar tetrahydropyran rings but different substituents.

Uniqueness

This compound is unique due to its combination of a cyclohexyl group and a tetrahydropyran ring, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-cyclohexyloxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-2-4-10(5-3-1)12-11-6-8-13-9-7-11/h10-12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSUEWAHEXYQGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651568
Record name N-Cyclohexyloxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859521-69-0
Record name N-Cyclohexyloxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-cyclohexyloxan-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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